N-(5-bromo-3-cyanopyridin-2-yl)acetamide

Description

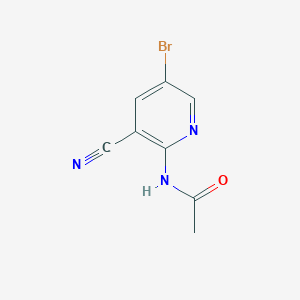

N-(5-bromo-3-cyanopyridin-2-yl)acetamide (CAS: 941604-21-3) is a pyridine-based acetamide derivative with the molecular formula C₈H₆BrN₃O and a molecular weight of 240.059 g/mol . Its structure features a pyridine ring substituted with a bromine atom at position 5, a cyano group at position 3, and an acetamide moiety at position 2 (Figure 1). This compound is primarily utilized as an intermediate in pharmaceutical synthesis due to its reactive sites, which allow for further functionalization. A high-yield synthetic route (70%) has been reported using 2-amino-5-bromonicotinonitrile as a precursor .

Properties

CAS No. |

941604-21-3 |

|---|---|

Molecular Formula |

C8H6BrN3O |

Molecular Weight |

240.06 g/mol |

IUPAC Name |

N-(5-bromo-3-cyanopyridin-2-yl)acetamide |

InChI |

InChI=1S/C8H6BrN3O/c1-5(13)12-8-6(3-10)2-7(9)4-11-8/h2,4H,1H3,(H,11,12,13) |

InChI Key |

DZILEUCQDLGHBE-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C=C(C=N1)Br)C#N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=N1)Br)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Synthetic Yields: The target compound’s synthesis yield (70%) surpasses that of 2-((5-bromo-3-cyanopyridin-2-yl)oxy)-N-(3-chlorophenyl)acetamide (42%), likely due to optimized reaction conditions .

- Functional Group Variations: Replacing acetamide with pivalamide (N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide) introduces steric bulk, which may alter solubility or metabolic stability .

Crystallographic and Physicochemical Properties

- N-(5-bromo-3-cyanopyridin-2-yl)acetamide: No direct crystallographic data is available, but related compounds like N-(5-Bromopyridin-2-yl)acetamide crystallize in a triclinic system (space group P1) with hydrogen-bonded networks stabilizing the structure . The absence of a cyano group in this analog reduces molecular weight (215.06 vs. 240.059) and may influence packing efficiency .

Preparation Methods

General Synthetic Strategy

The synthesis of N-(5-bromo-3-cyanopyridin-2-yl)acetamide typically involves:

- Construction or modification of the 3-cyanopyridine core.

- Introduction of the bromine substituent at the 5-position.

- Functionalization of the 2-position nitrogen with an acetamide group.

The preparation routes can be broadly categorized into:

- Direct cyanation of bromopyridine derivatives.

- Halogenation of cyanopyridine precursors.

- Amide formation via acylation of amino-pyridine intermediates.

Preparation of 3-Cyanopyridine Core

2.1 Cyanation of 3-Bromopyridine

A high-yield method for preparing 3-cyanopyridine derivatives involves the nucleophilic substitution of 3-bromopyridine with potassium cyanide (KCN) catalyzed by organopalladium complexes such as Pd2(dba)3 at moderate temperatures (~80 °C). This Negishi-type cyanation reaction provides 3-nicotinonitrile in yields up to 93%.

- Dehydration of nicotinic acid amide using copper(I) chloride and silylating agents like MSTFA or phosphorus pentoxide can afford 3-cyanopyridine in yields around 84%.

- Reaction of nicotinic acid with diphosphorus tetraiodide and ammonium carbonate yields 3-cyanopyridine scaffolds with 88% efficiency.

Bromination at the 5-Position

Selective bromination at the 5-position of the pyridine ring is critical. This can be achieved by:

- Starting from 5-bromopyridine derivatives.

- Electrophilic bromination of the pyridine ring using brominating agents under controlled conditions to avoid multiple substitutions.

Patent literature indicates that 5-bromo-3,4-dimethylpyridin-2-amine derivatives can be prepared, and subsequent transformations can introduce or preserve the bromine at the 5-position.

Formation of the Acetamide Group at the 2-Position

The acetamide moiety attached to the pyridine nitrogen (position 2) is typically introduced via acylation of the corresponding amino-pyridine intermediate.

- Amino-substituted pyridines can be reacted with acetic anhydride or acetyl chloride to form the acetamide.

- This step often requires a base such as triethylamine or DIPEA to scavenge the generated acid.

- Peptide coupling reagents like HATU or PyBroP can be used to facilitate amide bond formation between the amino group on the pyridine and acetic acid derivatives.

- For example, a general procedure for acetamide formation involves stirring the amino-pyridine with acetic acid derivatives, a base, and coupling agents under nitrogen atmosphere, followed by purification via column chromatography.

Representative Synthetic Route Summary

Detailed Research Findings and Notes

Negishi Coupling and Cyanation: The use of organopalladium catalysts enables efficient cyanation of bromopyridines, which is a key step to introduce the cyano group at position 3. This reaction is well-documented and scalable.

Direct Acylation vs. Coupling Reagents: While direct acylation with acetic anhydride is straightforward, the use of coupling reagents such as HATU or PyBroP improves yields and purity, especially when complex or sensitive substrates are involved.

Purification and Characterization: Purification is typically done by column chromatography using mixtures of methanol and dichloromethane. Characterization includes NMR spectroscopy, LC-MS, and purity assessments to confirm the structure and quality of the final product.

Industrial and Patent Processes: Patents describe multi-step processes involving directing groups and nickel-catalyzed methylation reactions to modify pyridine rings, which can be adapted to prepare related cyanopyridine acetamides with bromine substituents.

Q & A

Q. What are the standard synthetic routes for N-(5-bromo-3-cyanopyridin-2-yl)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions starting with halogenation and cyanation of pyridine derivatives. Key steps include:

- Bromination: Introduce the bromo group at the 5-position of the pyridine ring using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., reflux in CCl₄) .

- Cyanation: Incorporate the cyano group at the 3-position via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., using CuCN or KCN) .

- Acetamide Formation: React the intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to form the acetamide moiety .

Optimization Tips:

- Monitor reaction progress using TLC or HPLC.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer: Spectroscopic Characterization:

- NMR: Use ¹H/¹³C NMR to confirm the presence of the pyridine ring, bromo, cyano, and acetamide groups. For example, the acetamide methyl group typically appears at ~2.1 ppm (¹H) and ~25 ppm (¹³C) .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 256.0 for C₈H₆BrN₃O) .

Crystallographic Analysis:

Q. How can computational modeling predict the biological targets of this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate binding interactions with potential targets (e.g., kinases or GPCRs). The bromo and cyano groups may form halogen bonds or hydrogen bonds with active-site residues .

- Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond acceptors from the cyano group) using tools like Schrödinger’s Phase .

- Validation: Compare docking scores with known inhibitors and validate via MD simulations (e.g., GROMACS) to assess binding stability .

Case Study:

A related pyridine-acetamide compound showed strong binding affinity (ΔG = -9.2 kcal/mol) to EGFR kinase, suggesting potential anticancer activity .

Q. What strategies resolve contradictions between experimental data and theoretical predictions in structural analysis?

Methodological Answer:

- Cross-Validation: Combine X-ray crystallography (ground truth) with DFT calculations (e.g., Gaussian 16) to optimize bond angles/energies. For example, discrepancies in dihedral angles >5° warrant re-examination of crystallization conditions .

- Dynamic NMR: Resolve ambiguities in tautomerism or conformational flexibility by analyzing variable-temperature ¹H NMR spectra .

- Synchrotron Data: Collect high-resolution data (λ = 0.7 Å) to refine electron density maps, especially for disordered bromo or cyano groups .

Example Workflow:

Perform X-ray refinement with SHELXL .

Compare with DFT-optimized geometry.

Adjust force field parameters in refinement if RMSD >0.05 Å .

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

Methodological Answer:

- DoE (Design of Experiments): Use factorial design to evaluate variables (temperature, solvent, catalyst loading). For example, increasing reaction temperature from 80°C to 100°C improved cyanation yield by 22% in a related compound .

- Microwave Synthesis: Reduce reaction time (e.g., from 12h to 30min) while maintaining yield (>85%) .

- In-line Analytics: Implement FTIR or Raman spectroscopy to monitor intermediate formation in real time .

Optimized Conditions Table:

| Step | Temperature | Solvent | Catalyst | Yield |

|---|---|---|---|---|

| Bromination | 80°C | CCl₄ | None | 78% |

| Cyanation | 100°C | DMF | CuCN | 85% |

| Acetamide | RT | CH₂Cl₂ | Et₃N | 92% |

| Reference |

Q. What approaches are used to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Bioisosteric Replacement: Substitute bromo with chloro or iodo to assess halogen-dependent activity. For example, iodo analogs of pyridine-acetamides showed enhanced binding to dopamine receptors .

- Fragment-Based Design: Introduce substituents (e.g., methyl, methoxy) at the pyridine 4-position to modulate lipophilicity (clogP) .

- High-Throughput Screening: Test derivatives against a panel of 100+ enzymes to identify off-target effects .

SAR Case Study:

- Derivative N-(5-bromo-4-methyl-3-cyanopyridin-2-yl)acetamide exhibited 3x higher potency than the parent compound in kinase inhibition assays, highlighting the role of steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.